molecular formula C9H11NO3 B6146549 3-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoic acid CAS No. 1784875-09-7

3-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoic acid

Cat. No.: B6146549
CAS No.: 1784875-09-7
M. Wt: 181.19 g/mol
InChI Key: MLGOQTYAPRIUTC-UHFFFAOYSA-N
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Description

3-(1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoic acid is a heterocyclic carboxylic acid characterized by a 1-methyl-2-oxo-1,2-dihydropyridine ring linked to a propanoic acid moiety. The compound’s structure combines a partially saturated pyridine ring (dihydropyridinone) with a methyl substituent at position 1 and a ketone group at position 2. Synonyms for this compound include NSC75194 and CTK0I2997, with molecular formula C₉H₁₁NO₃ and molecular weight 197.19 g/mol .

Properties

CAS No.

1784875-09-7

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

3-(1-methyl-2-oxopyridin-4-yl)propanoic acid

InChI

InChI=1S/C9H11NO3/c1-10-5-4-7(6-8(10)11)2-3-9(12)13/h4-6H,2-3H2,1H3,(H,12,13)

InChI Key

MLGOQTYAPRIUTC-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=CC1=O)CCC(=O)O

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-pyridone with methyl iodide to introduce the methyl group at the 1-position, followed by oxidation to form the oxo group at the 2-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

3-(1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or modulating signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 3-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoic acid, a comparative analysis with structurally or functionally related compounds is provided below.

Table 1: Comparative Analysis of Structurally Related Compounds

Compound Name Key Structural Features Molecular Formula Molecular Weight (g/mol) Primary Applications/Properties References
This compound Dihydropyridinone ring with methyl and ketone groups; propanoic acid chain C₉H₁₁NO₃ 197.19 Research chemical (NSC75194 code suggests potential pharmacological investigation)
1-(1-Methyl-2-oxo-1,2-dihydropyridin-4-carbonyl)piperidine-2-carboxylic acid Dihydropyridinone ring linked to a piperidine-2-carboxylic acid moiety C₁₃H₁₆N₂O₄ 264.28 Pharmaceutical research (structural analog with modified carboxylate group)
2-(4-((5-(Trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic acid (Fluazifop) Propanoic acid backbone with trifluoromethylpyridinyl-phenoxy substituents C₁₅H₁₁F₃NO₄ 350.25 Herbicide (ACCase inhibitor for grass control)
3-[(Perfluoro-C6-18-alkyl)thio]propanoic acid derivatives Propanoic acid with perfluoroalkylthio chains (e.g., C6–C18 fluorinated tails) Variable (e.g., C₉H₅F₁₇O₂S for a C8 derivative) Variable (e.g., 518.18 for C8 chain) Industrial surfactants or water-repellent coatings (persistent environmental concerns)
2-(4,5-Dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl)-5-methyl-3-pyridinecarboxylic acid (Imazapic) Imidazolinone-pyridine hybrid with carboxylic acid group C₁₄H₁₈N₂O₃ 262.31 Herbicide (ALS inhibitor for broadleaf weed control)

Key Findings

Structural Variations and Functional Groups The target compound’s dihydropyridinone ring distinguishes it from herbicides like fluazifop and imazapic, which feature pyridine or imidazolinone cores with bulky substituents for enzyme inhibition . Unlike perfluorinated propanoic acid derivatives (e.g., lithium salts with fluorinated thio chains), the target compound lacks hydrophobic fluorocarbon chains, reducing its environmental persistence .

Applications Agrochemicals: Compounds like fluazifop and imazapic are optimized for herbicidal activity through substituents that enhance target enzyme binding (e.g., ACCase or ALS inhibition). The target compound’s simpler structure lacks these tailored groups, suggesting a different mechanism . Pharmaceutical Potential: The piperidine analog’s structural similarity to the target compound highlights its relevance in drug design, particularly for modulating neurotransmitter or enzyme interactions .

Perfluorinated derivatives exhibit extreme hydrophobicity and thermal stability, whereas the target compound’s polar carboxylic acid group enhances water solubility .

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